molecular formula C7H3BrClF3O B1378529 4-Bromo-6-chloro-2-trifluoromethylphenol CAS No. 1414870-65-7

4-Bromo-6-chloro-2-trifluoromethylphenol

Cat. No.: B1378529
CAS No.: 1414870-65-7
M. Wt: 275.45 g/mol
InChI Key: IJRWMQHKKATCDQ-UHFFFAOYSA-N
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Description

4-Bromo-6-chloro-2-trifluoromethylphenol is a halogenated phenol compound with the molecular formula C7H3BrClF3O and a molecular weight of 275.45 g/mol . This compound is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a phenol ring, making it a versatile chemical with various applications in scientific research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-6-chloro-2-trifluoromethylphenol typically involves the halogenation of a phenol derivative. One common method is the electrophilic aromatic substitution reaction, where a phenol compound is treated with bromine and chlorine in the presence of a catalyst such as iron(III) chloride. The trifluoromethyl group can be introduced using a trifluoromethylating agent like trifluoromethyl iodide under specific reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions

4-Bromo-6-chloro-2-trifluoromethylphenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Bromo-6-chloro-2-trifluoromethylphenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Bromo-6-chloro-2-trifluoromethylphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the trifluoromethyl group can enhance its binding affinity and specificity towards these targets. The compound may exert its effects through inhibition or activation of enzymatic pathways, leading to various biological outcomes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-6-chloro-2-trifluoromethylphenol is unique due to the presence of both bromine and chlorine atoms along with a trifluoromethyl group on the phenol ring. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

4-bromo-2-chloro-6-(trifluoromethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClF3O/c8-3-1-4(7(10,11)12)6(13)5(9)2-3/h1-2,13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRWMQHKKATCDQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)O)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701250994
Record name Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1414870-65-7
Record name Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1414870-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, 4-bromo-2-chloro-6-(trifluoromethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701250994
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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